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Compound of Interest

Compound Name: ODM-204

Cat. No.: B3419984

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of ODM-204 with
alternative androgen receptor (AR) pathway inhibitors. The data presented is collated from
publicly available preclinical studies to facilitate independent verification and inform future
research directions.

Data Presentation

The following tables summarize the key preclinical quantitative data for ODM-204 and its
comparators: enzalutamide, darolutamide, and abiraterone. These drugs represent different
mechanisms of action within the androgen signaling pathway, providing a comprehensive
comparative landscape.

Table 1: In Vitro Potency and Cellular Activity
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Compound Target Assay Value Cell Line
Androgen Binding Affinity Rat Prostate
ODM-204 _ 47 nM
Receptor (AR) (Ki) Cytosol
o Human Testicular
CYP17A1 Inhibition (IC50) 22nM )
Microsomes
Cell Proliferation Inhibition (IC50) 170 nM LNCaP
Cell Proliferation Inhibition (IC50) 280 nM VCaP
] Androgen Binding Affinity
Enzalutamide ) 86 nM[1] -
Receptor (AR) (Ki)
Cell Proliferation Inhibition (IC50) ~5.6 uM[2] LNCaP
Cell Proliferation Inhibition (1IC50) - VCaP
] Androgen Binding Affinity
Darolutamide ) 11 nM[1] -
Receptor (AR) (Ki)
Cell Proliferation Inhibition (IC50) 5,260 nM[3] LNCaP
Cell Proliferation Inhibition (1C50) 410 nMJ[3] VCaP
_ CYP17A1 (170- o
Abiraterone Inhibition (IC50) 2.9 nM[4][5] -
hydroxylase)
CYP17A1 o
Inhibition (IC50) 4 nM[4][5] -
(17,20-lyase)
Cell Proliferation Inhibition (IC50) - LNCaP
Cell Proliferation Inhibition (1IC50) >10 uM VCaP
Table 2: In Vivo Efficacy in VCaP Xenograft Models
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Compound Dosing Tumor Growth Inhibition
ODM-204 50 mg/kg/day (oral) 66%
_ Significant reduction in tumor
Enzalutamide 10 mg/kg/day (oral gavage)
growth[6]
] ] ) No significant antitumor
Darolutamide 100 mg/kg (twice daily)

efficacy at this dose[7]

Data not readily available in a

Abiraterone
comparable format

Note: Direct comparison of in vivo efficacy is challenging due to variations in experimental
designs across different studies. The data presented reflects the reported outcomes in the

respective publications.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These
protocols are based on standard practices in the field and information extracted from the

referenced literature.

1. Androgen Receptor (AR) Competitive Binding Assay

o Objective: To determine the binding affinity (Ki) of a test compound to the androgen receptor.
» Methodology:

o Receptor Source: Cytosolic lysates from the ventral prostates of castrated rats are

prepared.

o Radioligand: A radiolabeled androgen, typically [3H]-R1881 (methyltrienolone), is used as
the tracer.

o Competition: A fixed concentration of the radioligand is incubated with the receptor
preparation in the presence of increasing concentrations of the unlabeled test compound.
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o Separation: Bound and free radioligand are separated using methods like hydroxylapatite
(HAP) slurry[8] or scintillation proximity assay (SPA)[9].

o Detection: The amount of bound radioactivity is measured using a scintillation counter.

o Data Analysis: The IC50 value (the concentration of the test compound that displaces 50%
of the radioligand) is determined by non-linear regression analysis of the competition
curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

2. CYP17A1 Inhibition Assay

o Objective: To measure the inhibitory potency (IC50) of a compound against the 17a-
hydroxylase and 17,20-lyase activities of the CYP17A1 enzyme.

o Methodology:

o Enzyme Source: Human testicular microsomes or recombinant human CYP17A1
expressed in a suitable cell line are used.

o Substrate: Radiolabeled pregnenolone or progesterone is used as the substrate.

o Incubation: The enzyme is incubated with the substrate and NADPH in the presence of
varying concentrations of the test compound.

o Extraction: Steroids are extracted from the reaction mixture using an organic solvent.

o Separation and Detection: The substrate and its hydroxylated and/or cleaved products are
separated by thin-layer chromatography (TLC) or high-performance liquid chromatography
(HPLC). The amount of each product is quantified by radioactivity measurement.

o Data Analysis: The percentage of inhibition at each concentration of the test compound is
calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

3. Cell Proliferation Assay (MTT/WST-1)

o Objective: To assess the effect of a compound on the proliferation of prostate cancer cell
lines.
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o Methodology:

o Cell Culture: Androgen-sensitive (LNCaP) or castration-resistant (VCaP) prostate cancer
cells are seeded in 96-well plates and allowed to attach.

o Treatment: Cells are treated with a range of concentrations of the test compound in a
suitable growth medium, often supplemented with a synthetic androgen like R1881 to
stimulate proliferation.

o Incubation: The cells are incubated for a defined period (e.g., 4-6 days).

o Reagent Addition: A tetrazolium salt solution (MTT or WST-1) is added to each well.
Metabolically active cells reduce the tetrazolium salt into a colored formazan product.

o Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent
solution) is added to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance of the colored solution is measured using a
microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for
WST-1).

o Data Analysis: The absorbance values are proportional to the number of viable cells. The
IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is
calculated from the dose-response curve.

4. VCaP Xenograft Model in Mice

o Objective: To evaluate the in vivo antitumor efficacy of a compound in a castration-resistant
prostate cancer model.

e Methodology:

o Cell Implantation: VCaP cells are mixed with Matrigel and subcutaneously injected into the
flank of male immunodeficient mice (e.g., SCID or nude mice)[10].

o Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mma3).

o Castration: To mimic castration-resistant conditions, the mice are surgically castrated.
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o Treatment: Once tumors start to regrow after castration, mice are randomized into
treatment and control groups. The test compound is administered orally or via another
appropriate route at a specified dose and schedule.

o Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size or after a specified duration. Tumors are then excised and weighed.

o Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume
or weight in the treated group to the control group.

Mandatory Visualization

The following diagrams illustrate key aspects of ODM-204's mechanism and preclinical
evaluation.
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In Vitro Cell Proliferation Assay Workflow

1. Seed Prostate Cancer Cells
(LNCaP or VCaP) in 96-well plates

l

2. Treat cells with varying
concentrations of ODM-204

l

3. Incubate for 4-6 days

l

4. Add MTT or WST-1 reagent

l

5. Incubate for 2-4 hours

l

6. Measure absorbance

l

7. Calculate IC50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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